![molecular formula C26H45N2O7P B13817511 (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester, also known as Caged SPN-1-P, is a synthetic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phosphoric acid ester. The “caged” aspect refers to the presence of a photolabile protecting group, which can be removed upon exposure to light, allowing for controlled release of the active molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester typically involves multiple steps, including the protection of functional groups, formation of the phosphoric acid ester, and introduction of the photolabile protecting group. Common reagents used in these reactions include phosphoric acid derivatives, amino alcohols, and nitrophenyl ethyl esters. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process would likely include optimization of reaction conditions to maximize efficiency and minimize waste, as well as purification steps such as chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the nitrophenyl groups would yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used as a photolabile protecting group for studying reaction mechanisms and kinetics. The controlled release of the active molecule upon exposure to light allows for precise temporal control in experiments.
Biology
In biological research, this compound is used to study cellular processes and signaling pathways. The photolabile protecting group allows for the controlled release of bioactive molecules within cells, enabling researchers to investigate the effects of these molecules on cellular functions.
Medicine
In medicine, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used in drug delivery systems. The controlled release of active pharmaceutical ingredients upon exposure to light can improve the efficacy and reduce the side effects of certain medications.
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. The photolabile protecting group allows for the controlled release of functional molecules, enabling the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester involves the photolysis of the nitrophenyl ethyl ester groups upon exposure to light. This photolysis releases the active molecule, which can then interact with its molecular targets. The specific pathways involved depend on the nature of the active molecule released and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(4-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-methoxyphenyl)ethyl]ester
Uniqueness
The uniqueness of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester lies in its specific photolabile protecting group, which allows for controlled release of the active molecule upon exposure to light. This feature makes it particularly useful in applications requiring precise temporal control, such as in biological and chemical research.
Eigenschaften
Molekularformel |
C26H45N2O7P |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 1-(2-nitrophenyl)ethyl hydrogen phosphate |
InChI |
InChI=1S/C26H45N2O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)24(27)21-34-36(32,33)35-22(2)23-18-16-17-19-25(23)28(30)31/h15-20,22,24,26,29H,3-14,21,27H2,1-2H3,(H,32,33)/b20-15+/t22?,24-,26+/m0/s1 |
InChI-Schlüssel |
HLEYOUHQJAGNFK-NGLFHMFFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


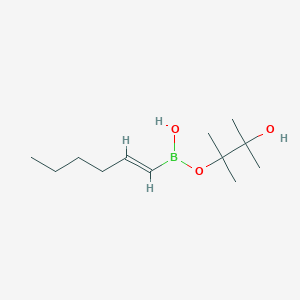
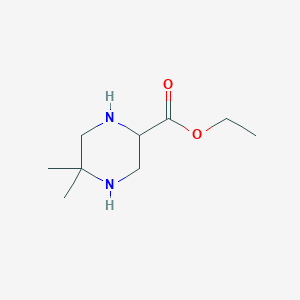
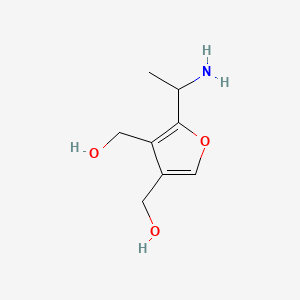
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

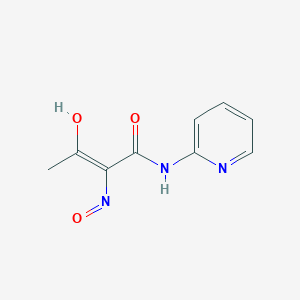
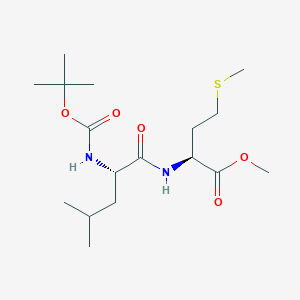
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)


![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
